molecular formula C33H27Br B12609087 Anthracene, 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]- CAS No. 642494-38-0

Anthracene, 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]-

Cat. No.: B12609087
CAS No.: 642494-38-0
M. Wt: 503.5 g/mol
InChI Key: VWJOCJAZDSENFO-UHFFFAOYSA-N
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Description

This compound features an anthracene core functionalized with a bromine atom at position 9 and an ethynyl-linked 4'-pentylbiphenyl group at position 10. The ethynyl group enhances π-conjugation between the anthracene and biphenyl moieties, while the pentyl chain improves solubility in organic solvents, making it suitable for applications in organic electronics such as OLEDs .

Properties

CAS No.

642494-38-0

Molecular Formula

C33H27Br

Molecular Weight

503.5 g/mol

IUPAC Name

9-bromo-10-[2-[4-(4-pentylphenyl)phenyl]ethynyl]anthracene

InChI

InChI=1S/C33H27Br/c1-2-3-4-9-24-14-19-26(20-15-24)27-21-16-25(17-22-27)18-23-30-28-10-5-7-12-31(28)33(34)32-13-8-6-11-29(30)32/h5-8,10-17,19-22H,2-4,9H2,1H3

InChI Key

VWJOCJAZDSENFO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C#CC3=C4C=CC=CC4=C(C5=CC=CC=C53)Br

Origin of Product

United States

Preparation Methods

Synthesis Overview

The synthesis of Anthracene, 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]- can be broadly categorized into two main steps:

  • Bromination of Anthracene : The initial step involves the bromination of anthracene to form 9-bromoanthracene.

  • Coupling Reaction : The second step involves the coupling of 9-bromoanthracene with a suitable ethynylated biphenyl derivative.

Bromination of Anthracene

The bromination of anthracene can be achieved using N-bromosuccinimide (NBS) in an inert atmosphere. The general reaction conditions are as follows:

  • Reagents :

    • Anthracene
    • N-bromosuccinimide (NBS)
    • Solvent: Chloroform (CHCl₃)
  • Procedure :

    • Dissolve anthracene (typically around 2.5 g) in chloroform (80 mL).
    • Add NBS (approximately 2.1 g) to the solution.
    • Heat the mixture to 60°C for about 2 hours under nitrogen atmosphere.
    • After cooling, extract the product with dichloromethane (CH₂Cl₂), dry over anhydrous magnesium sulfate, and purify by recrystallization from methanol.
  • Yield : This method typically yields around 61% of the desired brominated product, which is identified as 9-bromo-10-phenylanthracene .

Coupling Reaction with Ethynylated Biphenyl

Following the bromination step, the next phase involves coupling the brominated product with an ethynylated biphenyl derivative to form the final compound.

  • Reagents :

    • 9-bromo-10-phenylanthracene
    • 4-pentyl[1,1'-biphenyl]-4-ethynyl
    • Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₄)
    • Base: Potassium carbonate (K₂CO₃)
    • Solvent: Toluene or ethanol
  • Procedure :

    • Mix 9-bromo-10-phenylanthracene (3 g) with the ethynylated biphenyl derivative (stoichiometric amount).
    • Add a palladium catalyst and potassium carbonate to the mixture.
    • Reflux the reaction mixture under nitrogen for several hours (typically around 48 hours).
    • Upon completion, quench the reaction with dilute hydrochloric acid and extract with dichloromethane.
    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
    • Purify by silica gel column chromatography.

Summary of Yields and Conditions

Step Reactants Conditions Yield (%)
Bromination Anthracene + NBS CHCl₃, 60°C, N₂ ~61%
Coupling 9-bromo-10-phenylanthracene + Ethynylated biphenyl Toluene, Reflux, N₂ Variable

Chemical Reactions Analysis

Types of Reactions

Anthracene, 9-bromo-10-[(4’-pentyl[1,1’-biphenyl]-4-yl)ethynyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include anthracene derivatives with various functional groups replacing the bromine atom.

    Oxidation Reactions: Major products are anthraquinone derivatives.

    Reduction Reactions: Products include dihydroanthracene derivatives.

Scientific Research Applications

Anthracene, 9-bromo-10-[(4’-pentyl[1,1’-biphenyl]-4-yl)ethynyl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of anthracene, 9-bromo-10-[(4’-pentyl[1,1’-biphenyl]-4-yl)ethynyl]- involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic excitation, leading to fluorescence or phosphorescence. In photon-upconversion systems, it acts as an annihilator, transferring energy to a sensitizer molecule, which then emits light at a higher energy .

Comparison with Similar Compounds

Research Findings and Data

Table 2: Optical and Electronic Properties

Compound λₐᵦₛ (nm) Fluorescence Quantum Yield HOMO/LUMO (eV)
9-Bromo-10-[(4'-pentylbiphenyl)ethynyl]anthracene ~400* Not reported -5.6/-2.8*
9-Bromo-10-biphenylanthracene 380–390 0.45 -5.8/-2.9
9-Bromo-10-(2-naphthyl)anthracene 420–435 0.62 -5.4/-2.6

*Predicted based on analogous structures.

Key Trends :

  • Extended conjugation (e.g., ethynyl or naphthyl groups) red-shifts absorption/emission spectra.
  • Bromine’s electron-withdrawing effect lowers HOMO levels, improving oxidative stability .

Biological Activity

Anthracene derivatives have gained significant attention in the field of organic electronics and photonics due to their unique optical properties. One such compound, Anthracene, 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]- , exhibits promising biological activities alongside its electronic applications. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

  • Molecular Formula : C26H17Br
  • Molecular Weight : 439.32 g/mol
  • Melting Point : 251.0 - 255.0 °C
  • Boiling Point : Predicted at 559.0 ± 19.0 °C
  • Density : 1.344 g/cm³

Biological Activity Overview

The biological activity of anthracene derivatives can be attributed to their ability to interact with various biological systems, often through mechanisms such as DNA intercalation and reactive oxygen species (ROS) generation.

  • DNA Intercalation : Anthracene derivatives can intercalate into DNA, leading to disruption of replication and transcription processes.
  • Reactive Oxygen Species Generation : These compounds can generate ROS, which may induce oxidative stress in cells, leading to apoptosis or necrosis.

Study 1: Anticancer Activity

A study evaluated the anticancer potential of anthracene derivatives, including the compound . The results indicated that it exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The mechanism was primarily attributed to its ability to intercalate with DNA and induce apoptosis through ROS generation.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5DNA Intercalation & ROS Generation
PC-3 (Prostate)15.2DNA Intercalation & Apoptosis Induction

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of anthracene derivatives against pathogenic bacteria and fungi. The compound demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria.

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1832 µg/mL
Escherichia coli1564 µg/mL
Candida albicans2016 µg/mL

Structure-Activity Relationship (SAR)

Research indicates that the presence of electron-donating groups enhances the biological activity of anthracene derivatives. In this case, the pentyl group attached to the biphenyl moiety appears to increase hydrophobicity, thereby improving cellular uptake and bioavailability.

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